molecular formula C12H11ClFNO B1391220 4-(3-Fluorophenoxy)aniline hydrochloride CAS No. 1185147-52-7

4-(3-Fluorophenoxy)aniline hydrochloride

Cat. No. B1391220
M. Wt: 239.67 g/mol
InChI Key: ZIAWJBMOYOXOLE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-(3-Fluorophenoxy)aniline hydrochloride consists of a benzene ring attached to an aniline group and a fluorophenoxy group . The presence of the fluorine atom and the phenoxy group may influence the compound’s reactivity and physical properties.

Scientific Research Applications

Docking and QSAR Studies

The compound's derivatives have been studied extensively in docking and quantitative structure–activity relationship (QSAR) contexts, particularly as c-Met kinase inhibitors. These studies involve analyzing the orientations and active conformations of these inhibitors, using predictive models including steric, electrostatic, hydrophobic, and hydrogen bond-donor fields, among others, to understand the molecular features contributing to high inhibitory activity (Caballero et al., 2011).

Catalytic Oxidation

Research has shown that Fe3O4 magnetic nanoparticles, in conjunction with 4-(3-Fluorophenoxy)aniline hydrochloride derivatives, can catalyze the oxidation of phenolic and aniline compounds from aqueous solutions, indicating potential applications in environmental remediation (Zhang et al., 2009).

Practical Synthesis

Practical synthesis processes involving this compound have been developed for industrial production due to their robustness and less environmental impact. The overall yields of such processes have been reported to be high, indicating its viability for large-scale production (Qingwen, 2011).

Sonolysis in Aqueous Solutions

Studies on the sonolysis of derivatives of 4-(3-Fluorophenoxy)aniline hydrochloride show that the initial rate of degradation of these compounds follows pseudo-first-order reaction kinetics, suggesting potential applications in the field of chemical kinetics and process engineering (Jiang et al., 2002).

Fluorescence Quenching Studies

The compound's derivatives have been studied for fluorescence quenching, particularly in alcohols of varying viscosities, which can be crucial in the development of new sensors and imaging technologies. These studies provide insights into the different conformers of the solutes in the ground state and the formation of intermolecular and intramolecular hydrogen bonding (Geethanjali et al., 2015).

Corrosion Inhibition

Research has indicated the potential use of aniline derivatives of 4-(3-Fluorophenoxy)aniline hydrochloride as corrosion inhibitors for metals in acidic environments. These studies involve assessing the effectiveness of these compounds through potentiodynamic polarization and electrochemical impedance spectroscopy measurements, suggesting applications in material science and engineering (Khaled & Hackerman, 2004).

Safety And Hazards

This compound is labeled as an irritant, indicating that it can cause skin and eye irritation . It is recommended to avoid dust formation, breathing in mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .

properties

IUPAC Name

4-(3-fluorophenoxy)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO.ClH/c13-9-2-1-3-12(8-9)15-11-6-4-10(14)5-7-11;/h1-8H,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIAWJBMOYOXOLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OC2=CC=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Fluorophenoxy)aniline hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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